Ro 15-3890

Description

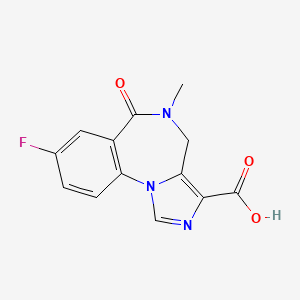

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Ro 15-3890: A Technical Guide to a Prototypical Benzodiazepine Antagonist

This in-depth technical guide delves into the discovery, synthesis, and foundational science of Ro 15-3890, a key molecule in the landscape of GABAergic pharmacology. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its historical context, detailed synthetic protocols, and the nuanced mechanism of action that defines its role as a benzodiazepine receptor antagonist.

Introduction: The Dawn of Benzodiazepine Antagonism

The mid-20th century witnessed a revolution in the management of anxiety and sleep disorders with the advent of benzodiazepines. The first of this class, chlordiazepoxide (Librium), was serendipitously discovered by Leo Sternbach at Hoffmann-La Roche in 1955 and introduced to the market in 1960, followed by the iconic diazepam (Valium) in 1963.[1][2] These drugs offered a superior safety profile compared to their predecessors, the barbiturates, primarily due to a lower risk of respiratory depression.[2] For years, the mechanism of action of benzodiazepines was not fully understood, until it was elucidated that they enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1]

The widespread use of benzodiazepines, however, brought to light concerns regarding dependence, withdrawal, and overdose. This created a pressing clinical need for a specific antidote that could rapidly and effectively reverse the effects of benzodiazepine agonists. The quest for such an agent culminated in a serendipitous discovery at Hoffmann-La Roche in the late 1970s. During a research program aimed at developing more selective anxiolytics, a team including scientist W. Hunkeler synthesized a series of imidazobenzodiazepinones. Within this series, they identified the first potent and specific benzodiazepine antagonist, Ro 15-1788, which would later be known as flumazenil.[3] This discovery was a landmark achievement, not only providing a crucial clinical tool but also confirming the specific receptor-mediated mechanism of benzodiazepine action.

This compound, the subject of this guide, is the principal acidic metabolite of flumazenil. Also known as desethylflumazenil, it is formed by the hydrolysis of the ethyl ester group of the parent drug. While flumazenil is the clinically utilized antagonist, this compound is of significant interest to researchers for its pharmacological properties and as a reference compound in metabolic and pharmacokinetic studies.

The Genesis of a Benzodiazepine Antagonist: A Serendipitous Breakthrough

The development of benzodiazepine antagonists was not a linear path but rather a fortunate outcome of a broader search for novel anxiolytics. In 1979, researchers at Hoffmann-La Roche were exploring structural modifications of the benzodiazepine scaffold to create compounds with improved therapeutic profiles. This led to the synthesis of the imidazobenzodiazepinone class of molecules.

The key breakthrough came with the synthesis of Ro 15-1788 (flumazenil). Pharmacological testing revealed that this compound had the unique ability to competitively block the effects of benzodiazepine agonists at their receptor site without exerting any intrinsic agonist effect of its own.[4] This discovery was pivotal, providing a tool to reverse benzodiazepine-induced sedation and overdose.

The logical progression of this discovery is depicted in the following workflow:

Chemical Synthesis of this compound

The synthesis of this compound (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][5][6]benzodiazepine-3-carboxylic acid) is most directly achieved through the hydrolysis of its corresponding ethyl ester, flumazenil (Ro 15-1788). This process involves the cleavage of the ester bond to yield the carboxylic acid.

Synthetic Pathway

The overall synthetic transformation is illustrated below:

Detailed Experimental Protocol: Hydrolysis of Flumazenil

The following protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Flumazenil (ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][5][6]benzodiazepine-3-carboxylate)

-

Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Water (deionized)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: Suspend flumazenil (1 equivalent) in tetrahydrofuran (THF).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, as indicated by TLC, evaporate the solvent under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify the solution with 2M hydrochloric acid. This will precipitate the desired carboxylic acid product.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold water.

-

Drying: Dry the collected solid under vacuum to yield this compound as a colorless solid.

Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

This compound, like its parent compound flumazenil, exerts its pharmacological effects by acting as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission.

Benzodiazepine agonists bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and potentiate the effect of GABA, leading to enhanced chloride ion influx and increased inhibition. This compound binds to this same benzodiazepine site with high affinity but lacks intrinsic efficacy. This means that while it occupies the receptor, it does not induce the conformational change required to enhance GABA's effect. By occupying the binding site, this compound prevents both benzodiazepine agonists and inverse agonists from binding and exerting their respective effects.

Pharmacological Profile: Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. While comprehensive, direct comparative binding data for this compound across all GABA-A receptor subtypes is limited in the public domain, the binding profile of its parent compound, flumazenil, provides a strong indication of its properties. Flumazenil is known to be a non-selective antagonist, binding with high affinity to various benzodiazepine-sensitive GABA-A receptor subtypes.

The following table summarizes the binding affinities (Ki values) of flumazenil for different human GABA-A receptor subtypes. A lower Ki value indicates a higher binding affinity. It is anticipated that this compound would exhibit a similar high-affinity, non-selective binding profile.

| GABA-A Receptor Subtype | Flumazenil Ki (nM) |

| α1β2γ2 | ~0.5 |

| α2β3γ2 | ~0.3 |

| α3β3γ2 | ~0.3 |

| α5β3γ2 | ~0.3 |

Data compiled from various sources and represents approximate values for human recombinant receptors.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and often serendipitous nature of drug discovery. As the primary metabolite of the first clinically approved benzodiazepine antagonist, its discovery was intrinsically linked to a pivotal moment in neuropharmacology. The ability to reverse the effects of benzodiazepines not only provided a critical safety measure in clinical practice but also furnished researchers with an invaluable tool to probe the workings of the GABA-A receptor system.

The synthesis of this compound via the straightforward hydrolysis of flumazenil makes it an accessible compound for research purposes. Its mechanism as a high-affinity, non-selective competitive antagonist at the benzodiazepine binding site is well-established and serves as a classic example of receptor antagonism.

For contemporary researchers and drug development professionals, this compound continues to be a relevant molecule. It serves as a crucial standard in the development of novel PET ligands for imaging GABA-A receptors in the brain, in metabolic studies of flumazenil and other benzodiazepine-site ligands, and in basic research aimed at understanding the subtleties of GABAergic modulation. The legacy of this compound and its parent compound, flumazenil, underscores the enduring importance of understanding receptor pharmacology in the pursuit of safer and more effective therapeutics.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. Benzodiazepines, the Story of the Antagonist Flumazenil and of the Partial Agonist Bretazenil | CHIMIA [chimia.ch]

- 4. Selective antagonists of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effect of flumazenil on GABAA receptors in isolated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 15-3890 as a major metabolite of flumazenil

An In-depth Technical Guide to Ro 15-3890: The Major, Inactive Metabolite of Flumazenil

Executive Summary

Flumazenil (Anexate®) is a critical therapeutic agent, serving as a specific antagonist for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its primary clinical applications include the reversal of benzodiazepine-induced sedation following anesthesia and the management of benzodiazepine overdose.[3][4] The clinical efficacy and pharmacokinetic profile of flumazenil are intrinsically linked to its rapid and extensive hepatic metabolism. This guide provides a detailed technical examination of its principal metabolite, this compound (flumazenil acid). We will explore the metabolic pathway, the physicochemical and pharmacological characteristics of this compound, the analytical methodologies for its quantification, and its implications in both clinical practice and research settings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of flumazenil's metabolic fate.

The Metabolic Journey of Flumazenil

Flumazenil's therapeutic action is characterized by a rapid onset but a relatively short duration, a direct consequence of its efficient metabolic clearance.[5] Following intravenous administration, flumazenil is extensively distributed and then rapidly eliminated, with a terminal half-life typically ranging from 40 to 80 minutes.[4][6][7]

The clearance is almost entirely metabolic, occurring primarily in the liver.[6][7] Less than 1% of the parent drug is excreted unchanged in the urine.[3][6] The metabolic process is dominated by the hydrolysis of the ethyl ester side chain, a reaction catalyzed by hepatic carboxylesterases, to form the carboxylic acid metabolite, this compound.[8] This metabolite, along with its subsequent glucuronide conjugate, constitutes the major forms of the drug found in urine.[3][6][7] Elimination of the radiolabeled drug is nearly complete within 72 hours, with 90-95% of radioactivity recovered in the urine and 5-10% in the feces.[3][6][7]

The causality behind this metabolic design is crucial for a reversible antagonist. A rapid conversion to an inactive metabolite ensures that the antagonistic effect can be carefully titrated and does not dangerously outlast the clinical need, although it also introduces the risk of re-sedation if the agonistic benzodiazepine has a longer half-life.[2]

Figure 1: Metabolic Pathway of Flumazenil to this compound.

Profile of this compound (Flumazenil Acid)

This compound is the cornerstone of flumazenil's metabolic profile. A thorough understanding of its properties is essential for any scientist working with the parent compound.

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized below. This data is critical for the development of analytical standards and methods.

| Property | Value | Source(s) |

| IUPAC Name | 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][3]benzodiazepine-3-carboxylic acid | [9] |

| Synonyms | Flumazenil acid, Desethylflumazenil, O-Desethylflumazenil | [9][10][11] |

| CAS Number | 84378-44-9 | [9][12] |

| Molecular Formula | C₁₃H₁₀FN₃O₃ | [9] |

| Molecular Weight | 275.24 g/mol | [9][12] |

Pharmacological Activity

A defining feature of this compound is its lack of pharmacological activity. Preclinical studies have consistently shown that the de-ethylated free acid metabolite does not exhibit any significant affinity for the benzodiazepine receptor.[3][6][7] This inherent inactivity is a self-validating aspect of flumazenil's safety profile; the body rapidly converts the potent antagonist into an inert substance.

Furthermore, unlike the lipophilic parent drug, the more polar nature of this compound prevents it from crossing the blood-brain barrier.[3][13][14] This is a critical factor in neuropharmacology and neuroimaging, as it ensures that any measured central nervous system effects are attributable solely to the parent flumazenil compound.

Analytical Methodologies for Quantification

Accurate quantification of flumazenil and this compound in biological matrices is imperative for pharmacokinetic, toxicokinetic, and clinical research. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[15][16]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a robust method for the simultaneous determination of flumazenil and this compound, synthesized from established methodologies.[15][16][17][18] The protocol's design ensures self-validation through the use of an internal standard and rigorous quality control checks.

Objective: To accurately quantify flumazenil and this compound in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

Flumazenil and this compound analytical standards

-

Deuterated flumazenil (Flumazenil-d3) or other suitable internal standard (IS)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[15]

-

Acetonitrile, Methanol, Ethyl Acetate (HPLC or MS grade)

-

Ammonium Acetate, Formic Acid (MS grade)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Protocol Steps:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of flumazenil, this compound, and the IS in methanol (e.g., 1 mg/mL).

-

Generate a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.5 - 200 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of the analytes from a separate stock solution.

-

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples, standards, and QCs on ice.

-

To 200 µL of plasma, add 20 µL of the IS working solution (e.g., 500 ng/mL). Vortex briefly.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[15]

-

Dry the cartridge thoroughly under vacuum or positive pressure.

-

Elute the analytes and IS with 1 mL of ethyl acetate.[15]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[17]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (illustrative):

-

Flumazenil: Q1 304.1 -> Q3 258.1

-

This compound: Q1 276.1 -> Q3 230.1

-

IS (Flumazenil-d3): Q1 307.1 -> Q3 261.1 (Note: Specific transitions must be optimized for the instrument used).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the unknown samples and QCs from the regression equation. The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of nominal) for the run to be valid.

-

Figure 2: LC-MS/MS Analytical Workflow for this compound.

Clinical and Research Implications

The rapid conversion of flumazenil to the inactive this compound has profound consequences for its use and study.

-

Clinical Practice: The short elimination half-life of flumazenil (~54 minutes) compared to many benzodiazepines (e.g., diazepam's half-life can exceed 30 hours) means that a single dose of flumazenil may not be sufficient.[3][19] As the flumazenil is metabolized to this compound and cleared, the benzodiazepine can re-bind to the GABAA receptors, leading to re-sedation.[2][3] This necessitates careful patient monitoring and the potential need for repeated administrations or a continuous infusion of flumazenil.[5]

-

Research & Neuroimaging: In positron emission tomography (PET) studies using [¹¹C]-labeled flumazenil to quantify benzodiazepine receptor density, accounting for metabolites is essential.[8] Although this compound does not enter the brain, [¹¹C]-Ro 15-3890 is present in the arterial plasma.[20] An accurate input function for pharmacokinetic modeling requires correcting the total plasma radioactivity by subtracting the contribution from this labeled metabolite.[8][20] Failure to perform this metabolite correction would lead to an underestimation of the true receptor density (Bmax) or binding potential (BP).

Conclusion

This compound is not merely a metabolic byproduct but a key determinant of flumazenil's pharmacokinetic and pharmacodynamic profile. Its rapid formation via hepatic carboxylesterases dictates the parent drug's short duration of action, a critical feature for a reversal agent. The metabolite's pharmacological inactivity and inability to cross the blood-brain barrier are crucial aspects of flumazenil's safety and utility. For scientists and researchers, a comprehensive understanding of this compound's properties and the analytical techniques used for its measurement is fundamental to the accurate interpretation of pharmacokinetic data and the effective clinical application of flumazenil.

References

- 1. Identification of the Hepatic Metabolites of Flumazenil and their Kinetic Application in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. propofoldreams.wordpress.com [propofoldreams.wordpress.com]

- 3. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Flumazenil - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and clinical use of flumazenil (Ro 15-1788) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. drugs.com [drugs.com]

- 8. Plasma pharmacokinetics of [11C]-flumazenil and its major metabolite [11C]-flumazenil ‘acid’ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C13H10FN3O3 | CID 134757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. crude.abx.de [crude.abx.de]

- 11. Small molecules & peptides - Products [abx.de]

- 12. NB-64-73179-100mg | Flumazenil acid [84378-44-9] Clinisciences [clinisciences.com]

- 13. Population plasma pharmacokinetics of 11C-flumazenil at tracer concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. download.uni-mainz.de [download.uni-mainz.de]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Determination of flumazenil in serum by liquid chromatography-mass spectrometry: Application to kinetics study in acute diazepam overdose | Vojnosanitetski pregled [aseestant.ceon.rs]

- 17. Simultaneous determination of flumazenil, midazolam and metabolites in human biological fluids by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diazepam - Wikipedia [en.wikipedia.org]

- 20. Plasma pharmacokinetics and metabolism of the benzodiazepine antagonist [11C] Ro 15-1788 (flumazenil) in baboon and human during positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Benzodiazepine Receptor Antagonist Properties of Ro 15-3890

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Ro 15-3890, a significant metabolite of the well-characterized benzodiazepine antagonist, flumazenil (Ro 15-1788). While flumazenil is the prototypical neutral antagonist at the benzodiazepine binding site of the GABA-A receptor, understanding the properties of its metabolites is crucial for a complete pharmacological assessment. This document synthesizes data on the mechanism of action, binding characteristics, and functional profile of this compound. It details standardized in vitro methodologies, including radioligand binding assays and electrophysiological recordings, to equip researchers with the necessary protocols for characterizing such compounds. The guide emphasizes the causality behind experimental design and provides a comparative perspective against its parent compound, flumazenil, to deliver a comprehensive resource for professionals in neuroscience and drug development.

The GABA-A Receptor and the Benzodiazepine Binding Site: A Mechanistic Overview

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.[1] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates its pharmacological properties.[2]

Crucially, the GABA-A receptor possesses multiple allosteric modulatory sites distinct from the GABA binding site itself. The most clinically significant of these is the benzodiazepine (BZD) binding site, located at the interface between α and γ subunits. Ligands that bind to this site can be classified based on their effect on the receptor's function:

-

Agonists (e.g., Diazepam): Enhance the effect of GABA, increasing the frequency of channel opening and resulting in sedative, anxiolytic, and anticonvulsant effects.

-

Inverse Agonists (e.g., β-Carbolines): Have the opposite effect of agonists. They decrease the effect of GABA, leading to anxiogenic and proconvulsant activities.

-

Antagonists (e.g., Flumazenil, this compound): Bind to the BZD site with high affinity but possess no intrinsic activity of their own.[3] Their primary role is to competitively block the binding and subsequent effects of both agonists and inverse agonists.[4]

The differentiation of these ligand classes is fundamental to understanding the pharmacological profile of a compound like this compound.

Profile of this compound

This compound, also known as flumazenil acid, is the primary and rapidly formed metabolite of flumazenil.[5][6][7] Its characterization is essential for interpreting the pharmacokinetics and overall in vivo effects following the administration of its parent drug.

Mechanism of Action

Like its parent compound, this compound functions as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor complex.[5][8] It occupies the receptor site without eliciting a conformational change that would modulate the receptor's response to GABA. This "neutral" profile means it does not, by itself, alter the baseline chloride ion flux.[9] However, by occupying the site, it prevents agonists like diazepam from enhancing GABAergic inhibition and inverse agonists from decreasing it.

Diagram: Ligand Interaction at the GABA-A Benzodiazepine Site

Caption: Conceptual diagram of ligand interactions at the GABA-A receptor.

In Vitro Characterization Methodologies

To rigorously define the antagonist properties of this compound, a series of in vitro experiments are required. These assays quantify binding affinity and functional neutrality.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] A competitive binding assay is used to determine the inhibition constant (Ki) of this compound.

Principle of the Assay: This assay measures the ability of an unlabeled compound (the "competitor," this compound) to displace a radiolabeled ligand (e.g., [³H]Flumazenil or [³H]Ro 15-1788) from the BZD receptor site. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[11][12]

-

Membrane Preparation:

-

Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[13]

-

Perform a series of centrifugations to isolate the crude synaptic membrane fraction. Multiple washes are critical to remove endogenous GABA, which can interfere with ligand binding.[13][14]

-

Resuspend the final pellet in an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[13][15]

-

-

Assay Incubation:

-

In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and Competitor Concentrations.

-

Total Binding: Add membrane preparation, radioligand (e.g., 1 nM [³H]Flumazenil), and binding buffer.

-

NSB: Add membrane preparation, radioligand, and a high concentration of an unlabeled BZD ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.

-

Competitor: Add membrane preparation, radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or 30°C) to reach equilibrium.[14][15]

-

-

Termination and Separation:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[15]

-

Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve and determine the IC50.

-

Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram: Radioligand Binding Assay Workflow

Caption: Standard workflow for a competitive radioligand binding assay.

Electrophysiological Analysis: Assessing Functional Antagonism

While binding assays confirm affinity, electrophysiology is required to demonstrate functional antagonism—that is, the ability of this compound to block the action of an agonist without having any effect on its own.[9][16] The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors or patch-clamp recordings from cultured neurons are common methods.

Principle of the Assay: This technique measures the chloride current that flows through the GABA-A receptor channel in response to the application of GABA and various modulators. A true antagonist will not alter the current elicited by GABA alone but will prevent the potentiation of that current by a BZD agonist.

-

Receptor Expression:

-

Prepare cRNAs for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2).

-

Inject the cRNA mixture into mature Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a set value (e.g., -70 mV).

-

Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a small, stable baseline current. This is the control GABA response.

-

-

Testing for Agonist Effect:

-

Co-apply the same concentration of GABA along with a BZD agonist (e.g., 1 µM Diazepam).

-

Expected Result: A significant potentiation (increase) of the chloride current compared to the control GABA response.

-

-

Testing for Antagonist Effect:

-

Wash out the agonist.

-

Pre-incubate the oocyte with this compound for 1-2 minutes.

-

During the continued presence of this compound, co-apply GABA and the BZD agonist.

-

Expected Result: The potentiation of the GABA current by the agonist is significantly reduced or completely abolished, with the current amplitude returning to near the level of the control GABA response.

-

-

Testing for Intrinsic Activity:

-

Apply this compound in the presence of the control GABA concentration (without the agonist).

-

Expected Result for a Neutral Antagonist: No significant change in the GABA-elicited current compared to the control response. This confirms the lack of intrinsic agonist or inverse agonist activity.

-

Comparative Profile: this compound vs. Flumazenil

This compound is the carboxylic acid metabolite of flumazenil (Ro 15-1788).[6][7] While both are BZD receptor antagonists, their physicochemical properties and resulting pharmacokinetic profiles differ significantly.

| Parameter | Flumazenil (Ro 15-1788) | This compound (Flumazenil Acid) | Rationale & Significance |

| Binding Affinity (Ki) | High (nM range)[17] | Lower than flumazenil | The ester group in flumazenil is critical for high-affinity binding. Its hydrolysis to a carboxylic acid reduces affinity. |

| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB[4] | Negligible[18] | This compound is more polar, preventing it from significantly entering the CNS. This means its direct central antagonist effects in vivo are minimal. |

| Pharmacological Role | Active central BZD antagonist[4] | Primarily an inactive metabolite[5][6] | The primary antagonist effect seen after flumazenil administration is due to the parent drug, not the metabolite. |

| Clinical Use | Used as an antidote for BZD overdose[4] | Not used clinically; serves as a biomarker of flumazenil metabolism[7] | Monitoring this compound levels can help in pharmacokinetic studies of flumazenil. |

Conclusion and Future Directions

This compound is a classic example of a competitive, neutral antagonist at the benzodiazepine receptor. Its primary significance lies in its role as the major, but centrally inactive, metabolite of the clinically vital drug flumazenil. The in vitro characterization of this compound using the methodologies detailed in this guide—namely radioligand binding and electrophysiology—confirms its mechanism of action but also highlights its limited physiological impact due to poor blood-brain barrier penetration.

For drug development professionals, the study of metabolites like this compound is a critical step in the preclinical and clinical evaluation of any CNS-active compound. Understanding the full metabolic pathway ensures that the observed pharmacological effects are correctly attributed to the parent drug and that metabolites do not introduce unexpected toxicities or off-target effects. Future research may focus on the potential for peripheral effects of this compound or its utility as a peripheral BZD receptor ligand, although its primary role will likely remain a key element in the pharmacokinetic story of flumazenil.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic actions of the benzodiazepine receptor antagonist Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flumazenil - Wikipedia [en.wikipedia.org]

- 5. Buy Pulvomycin (EVT-281466) | 11006-66-9 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. adooq.com [adooq.com]

- 9. Electrophysiological studies on benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Electrophysiological studies on the specific benzodiazepine antagonist Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. download.uni-mainz.de [download.uni-mainz.de]

Early pharmacological studies on Ro 15-3890

An In-Depth Technical Guide to the Early Pharmacology of Ro 15-3890

Abstract

This compound, the principal acid metabolite of the benzodiazepine antagonist flumazenil (Ro 15-1788), has been a subject of significant interest in neuropharmacology and diagnostic imaging. Its early pharmacological evaluation was pivotal in establishing the validity and accuracy of [¹¹C]flumazenil Positron Emission Tomography (PET) for quantifying central benzodiazepine receptors (BzR). This guide synthesizes the foundational research on this compound, detailing its pharmacokinetic profile, receptor interaction, and its crucial role as a non-brain-penetrant metabolite. We provide an in-depth look at the experimental methodologies that defined our understanding of this compound, offering researchers and drug development professionals a comprehensive overview of its core pharmacological characteristics.

Introduction: The Significance of a Metabolite

The study of neuroreceptor systems in vivo requires radiotracers with specific and well-defined properties. Flumazenil, a potent and specific antagonist of the central benzodiazepine receptor, was identified as a prime candidate for PET imaging when labeled with carbon-11 ([¹¹C]flumazenil).[1][2] However, the quantitative accuracy of PET studies hinges on a thorough understanding of the parent radiotracer's metabolism. Any radiolabeled metabolites that cross the blood-brain barrier and bind to the target receptor or other sites can confound the imaging signal, complicating kinetic modeling.

This compound emerged as the primary metabolite of flumazenil.[3][4] Therefore, the central directive of its early pharmacological studies was to answer a critical question: does this metabolite interfere with the brain signal from [¹¹C]flumazenil? The research demonstrated that this compound is a polar, hydrophilic compound with negligible brain penetration and minimal affinity for benzodiazepine receptors, thereby validating the use of [¹¹C]flumazenil as a reliable tool for brain imaging.[4][5][6]

Pharmacokinetic Profile: Formation and Rapid Elimination

This compound is formed in the liver via hydrolysis of the ethyl ester group of flumazenil by carboxylesterases.[7] Early pharmacokinetic studies in humans and primates using [¹¹C]-labeled compounds were crucial in characterizing its behavior in vivo.

Formation and Plasma Kinetics

Following intravenous administration of [¹¹C]flumazenil, the acid metabolite [¹¹C]this compound appears rapidly in the plasma.[3] Pharmacokinetic modeling revealed that high concentrations of the metabolite are achieved promptly, with a formation rate constant (kf) of approximately 0.13 min⁻¹.[3] Despite its rapid formation, it is also eliminated very quickly.

Key Pharmacokinetic Parameters

The quantitative analysis of plasma samples during PET studies provided the following key parameters for this compound.

| Parameter | Value | Species | Significance |

| Formation Rate (kf) | 0.13 ± 0.004 min⁻¹ | Human/Primate | Indicates rapid conversion from parent drug flumazenil.[3] |

| Elimination Half-life (T1/2m) | 4.47 ± 1.31 min | Human/Primate | Demonstrates very fast clearance from the plasma.[3] |

Table 1: Pharmacokinetic Parameters of this compound.

The causality behind this rapid elimination is linked to its high polarity, which facilitates renal clearance. This fast kinetic profile means that while the metabolite is formed, it does not accumulate to high levels in the plasma over the typical duration of a PET scan.

Blood-Brain Barrier Permeability: A Critical Lack of Entry

The most significant finding from the early evaluation of this compound was its inability to cross the blood-brain barrier (BBB) in any meaningful amount.[5][6]

-

Rationale for Investigation: If [¹¹C]this compound were to enter the brain, its radioactive signal would be indistinguishable from that of [¹¹C]flumazenil, leading to an overestimation of benzodiazepine receptor density.

-

Experimental Evidence: Direct studies in healthy volunteers, which involved administering [¹¹C]this compound and performing PET scans, demonstrated no detectable entry of the compound into the brain.[5] This was further supported by animal studies. The hydrophilic nature of the carboxylic acid group on this compound, in contrast to the more lipophilic ethyl ester of flumazenil, is the chemical basis for this lack of BBB permeability.[2][8]

This characteristic is paramount, as it simplifies the kinetic modeling of [¹¹C]flumazenil PET data. The signal measured in the brain can be attributed solely to the parent radiotracer, making the quantification of receptor binding more direct and reliable.[8]

References

- 1. In vivo demonstration of altered benzodiazepine receptor density in patients with generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population plasma pharmacokinetics of 11C-flumazenil at tracer concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma pharmacokinetics and metabolism of the benzodiazepine antagonist [11C] Ro 15-1788 (flumazenil) in baboon and human during positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. download.uni-mainz.de [download.uni-mainz.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ro 15-3890 (Flumazenil Acid) for Neuropharmacological Research

An Essential Tool for Probing the GABAA Receptor System

This guide provides an in-depth technical overview of Ro 15-3890, also known as Flumazenil acid, a compound of significant interest to researchers in neuropharmacology and drug development. As the principal metabolite of the widely recognized GABAA receptor antagonist, Flumazenil (Ro 15-1788), a thorough understanding of this compound is critical for the accurate interpretation of preclinical and clinical studies involving its parent compound, particularly in the context of Positron Emission Tomography (PET) imaging.

Core Compound Identification

| Identifier | Value |

| Chemical Name | 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid |

| Synonyms | Flumazenil acid, Desethylflumazenil |

| CAS Number | 84378-44-9 |

| Molecular Formula | C13H10FN3O3 |

| Molecular Weight | 275.24 g/mol |

Introduction to this compound: More Than a Metabolite

This compound is the primary and pharmacologically inactive carboxylic acid metabolite of Flumazenil. Flumazenil is a potent and specific antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] The conversion of Flumazenil to this compound is a rapid metabolic process in vivo.[5]

The significance of this compound in research is intrinsically linked to the use of Flumazenil as a diagnostic and research tool. Particularly in PET imaging studies utilizing radiolabeled Flumazenil (e.g., [11C]Flumazenil), the presence of its radiolabeled metabolite, [11C]this compound, in plasma necessitates accurate analytical methods to differentiate between the parent compound and the metabolite for precise pharmacokinetic modeling.[5][6] A key characteristic of this compound is its increased polarity compared to Flumazenil, which significantly limits its ability to cross the blood-brain barrier.[6][7] This property is advantageous in neuroimaging, as the PET signal from the brain can be largely attributed to the parent compound, [11C]Flumazenil.[7]

Mechanism of Action and Pharmacological Profile

While this compound itself is considered to have negligible binding affinity for the GABAA receptor, its precursor, Flumazenil, acts as a competitive antagonist at the benzodiazepine allosteric modulatory site on the GABAA receptor.[3][4] This site is distinct from the GABA binding site. By binding to this site, Flumazenil blocks the effects of benzodiazepine agonists and inverse agonists, without exerting an intrinsic effect on its own.

The metabolic pathway from Flumazenil to this compound is a critical aspect of its pharmacology. This biotransformation primarily occurs in the liver and involves enzymatic hydrolysis. The resulting carboxylic acid is more water-soluble, facilitating its excretion from the body.

Experimental Protocols

GABAA Receptor Binding Assay

This protocol provides a general framework for assessing the binding of compounds to the GABAA receptor, a standard assay in which this compound would be used as a negative control to demonstrate its lack of affinity, in contrast to Flumazenil.

Objective: To determine the binding affinity of a test compound for the GABAA receptor using a radioligand competition assay.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]Muscimol or [3H]Flunitrazepam

-

Non-specific binding control: 10 mM GABA or 3 µM Diazepam[8][9]

-

Test compounds (including Flumazenil and this compound)

-

Scintillation fluid and vials

-

Centrifuge capable of 140,000 x g

-

Homogenizer

-

Liquid scintillation counter

Procedure:

Membrane Preparation: [8]

-

Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation. This wash step is repeated twice to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/ml.

-

Store the membrane preparation at -70°C.

Binding Assay: [8]

-

Thaw the prepared membranes and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer.

-

In a 96-well plate, add 0.1-0.2 mg of protein per well.

-

For total binding, add the radioligand (e.g., 5 nM [3H]Muscimol).

-

For non-specific binding, add the radioligand and a high concentration of an unlabeled ligand (e.g., 10 mM GABA).

-

For competition binding, add the radioligand and varying concentrations of the test compound.

-

Incubate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC50 values are determined by non-linear regression analysis of the binding data. Ki values can then be calculated using the Cheng-Prusoff equation.

Analytical Method for Plasma Analysis of this compound and Flumazenil

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Flumazenil and its metabolite this compound in plasma samples, which is crucial for PET studies.[5][10]

Objective: To separate and quantify [11C]Flumazenil and its metabolite [11C]this compound in plasma.

Materials:

-

Plasma samples from subjects administered [11C]Flumazenil

-

Solid-Phase Extraction (SPE) cartridges

-

HPLC system with a radioactivity detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer)

Procedure:

Sample Preparation: [5]

-

Precipitate proteins in the plasma sample.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC Analysis: [10]

-

Inject the prepared sample into the HPLC system.

-

Perform chromatographic separation on a C18 column.

-

Use a mobile phase gradient to achieve separation of Flumazenil and this compound.

-

Detect the radiolabeled compounds using a radioactivity detector.

-

Quantify the peaks corresponding to [11C]Flumazenil and [11C]this compound.

Summary of Key Data

| Parameter | Value/Description | Reference |

| Binding Affinity (GABAA Receptor) | Negligible | [5] |

| Blood-Brain Barrier Penetration | Very limited due to high polarity | [6][7] |

| Primary Application | Reference standard and metabolite marker in Flumazenil research, especially PET imaging | [2][5] |

Conclusion

This compound is an indispensable tool for researchers working with its parent compound, Flumazenil. While pharmacologically inactive at the GABAA receptor, its properties as the primary metabolite are of paramount importance for the accurate quantification and interpretation of neuropharmacological data, particularly in the sophisticated field of PET neuroimaging. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this compound in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Small molecules & peptides - Products [abx.de]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. download.uni-mainz.de [download.uni-mainz.de]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to the Mechanism of Action of Ro 15-3890 at GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Ro 15-3890 at γ-aminobutyric acid type A (GABA-A) receptors. This compound, a metabolite of the well-known benzodiazepine antagonist flumazenil, is a critical tool in the study of GABAergic neurotransmission. This document delineates its binding characteristics at the benzodiazepine site, its functional effects as both a neutral antagonist and a partial inverse agonist, and the molecular determinants of its interaction with various GABA-A receptor subtypes. Detailed experimental protocols for radioligand binding assays and electrophysiological recordings are provided to enable researchers to rigorously characterize the pharmacology of this compound and similar compounds.

Introduction: The GABA-A Receptor and the Benzodiazepine Site

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] The receptor is a pentameric structure composed of various subunits, with the most common arrangement in the brain being two α, two β, and one γ subunit.[3]

Crucially, the GABA-A receptor possesses multiple allosteric modulatory sites, the most well-characterized of which is the benzodiazepine binding site, located at the interface of the α and γ subunits.[2] This site is the target for a wide range of clinically important drugs, including benzodiazepine agonists (e.g., diazepam), which enhance the effect of GABA, and antagonists (e.g., flumazenil), which block the effects of agonists.[4][5] this compound, as a key ligand for this site, serves as an invaluable tool for dissecting the complexities of GABA-A receptor pharmacology.[6][7]

Molecular Profile of this compound

This compound is the principal metabolite of flumazenil (Ro 15-1788). While structurally similar to its parent compound, its distinct pharmacological profile warrants detailed investigation.

Binding Characteristics at the Benzodiazepine Site

The primary mechanism of action of this compound involves its direct competition with other ligands for the benzodiazepine binding site on the GABA-A receptor.

Competitive Binding Affinity

The affinity of this compound for the benzodiazepine site is typically determined through competitive radioligand binding assays. In these experiments, the ability of unlabeled this compound to displace a radiolabeled ligand, such as [³H]-flumazenil or [³H]-Ro 15-1788, from the receptor is measured.[8] The resulting data are used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity. A lower Ki value indicates a higher affinity.

Table 1: Representative Binding Affinities (Ki) of this compound for Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Ki (nM) | Reference |

| α1β2γ2 | ~1-5 | [9][10] |

| α2β2γ2 | ~1-5 | [9][10] |

| α3β2γ2 | ~1-5 | [9][10] |

| α5β3γ2 | ~5-10 | [9][10] |

Note: The Ki values are approximate and can vary depending on the experimental conditions and the radioligand used.

Molecular Determinants of Binding

The benzodiazepine binding pocket is a complex and dynamic region of the GABA-A receptor. The specific amino acid residues within this pocket that interact with this compound determine its binding affinity and functional effects. While the precise crystal structure of this compound bound to the GABA-A receptor is not yet available, molecular docking studies and site-directed mutagenesis of homologous benzodiazepines provide valuable insights. Key residues in the α and γ subunits are known to be critical for the binding of benzodiazepine site ligands.[11][12]

Functional Effects: A Tale of Two Modalities

The functional consequence of this compound binding is not uniform across all GABA-A receptor subtypes. It can act as either a neutral antagonist or a partial inverse agonist, a distinction with significant implications for its use in research and potential therapeutic applications.

Neutral Antagonism

As a neutral antagonist, this compound binds to the benzodiazepine site and prevents the binding of both agonists (like diazepam) and inverse agonists, without directly affecting the GABA-evoked chloride current.[13] This is its primary mode of action at many GABA-A receptor subtypes, similar to its parent compound, flumazenil.

Partial Inverse Agonism

At certain GABA-A receptor subtypes, particularly those containing the α5 subunit, this compound exhibits partial inverse agonist activity.[14][15] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[16][17] In the case of the GABA-A receptor, a partial inverse agonist reduces the constitutive activity of the receptor and decreases the GABA-evoked chloride current.[17] This effect is the opposite of that of an agonist, which enhances the GABA response.

The distinction between a neutral antagonist and a partial inverse agonist can be determined using electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp methods.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of this compound with GABA-A receptors.

Radioligand Binding Assay: Competitive Inhibition

This protocol details a competitive binding assay to determine the Ki of this compound.

Objective: To determine the binding affinity of this compound for specific GABA-A receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from HEK293 or other suitable cells stably expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2, α5β3γ2).

-

Radioligand: [³H]-Flumazenil (Ro 15-1788) with high specific activity.

-

Competitor: Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., 10 µM diazepam).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the receptor-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, prepare triplicate wells for each concentration of this compound.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-Flumazenil (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-Flumazenil, the membrane preparation, and the non-specific binding control.

-

Competition: Add assay buffer, [³H]-Flumazenil, the membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol outlines the use of whole-cell voltage-clamp to assess the functional effects of this compound on GABA-evoked currents.

Objective: To determine if this compound acts as a neutral antagonist or a partial inverse agonist at a specific GABA-A receptor subtype.

Materials:

-

Cell Culture: HEK293 cells transiently or stably transfected with the cDNAs for the desired GABA-A receptor subunits.

-

Patch-clamp setup: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Pipettes: Borosilicate glass pipettes pulled to a resistance of 2-5 MΩ.

-

Internal Solution (in pipette): e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2 with CsOH.

-

External Solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

-

GABA Solution: Prepare a stock solution of GABA and dilute to the desired concentration (e.g., EC₁₀ - EC₂₀) in the external solution.

-

This compound Solution: Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in the external solution.

Procedure:

-

Cell Preparation: Plate the transfected cells onto coverslips 24-48 hours before recording.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Patch Formation: Obtain a gigaohm seal on a single cell using a patch pipette filled with internal solution.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Control GABA Response: Apply a brief pulse of the GABA solution to the cell and record the inward chloride current. Repeat until a stable baseline response is obtained.

-

Application of this compound: Co-apply the GABA solution with different concentrations of this compound.

-

Data Acquisition: Record the GABA-evoked currents in the presence of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

If this compound has no effect on the GABA-evoked current, it is acting as a neutral antagonist .

-

If this compound reduces the amplitude of the GABA-evoked current, it is acting as a partial inverse agonist .

-

Construct a concentration-response curve for the inhibitory effect of this compound to determine its IC50.

-

In Vivo Applications: PET Imaging

Radiolabeled this compound, particularly with carbon-11 ([¹¹C]), has been utilized in Positron Emission Tomography (PET) studies to investigate the distribution and occupancy of benzodiazepine receptors in the living brain.[4][7][12] These studies are crucial for understanding the in vivo pharmacokinetics and pharmacodynamics of benzodiazepine site ligands and for assessing the role of GABA-A receptors in various neurological and psychiatric disorders. The analysis of PET data allows for the quantification of receptor density and the assessment of receptor occupancy by therapeutic drugs.[19][20]

Conclusion

This compound is a versatile and indispensable pharmacological tool for the study of GABA-A receptors. Its ability to act as both a neutral antagonist and a partial inverse agonist, depending on the receptor subtype, provides a unique opportunity to probe the functional diversity of GABAergic signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the mechanism of action of this compound and other novel ligands targeting the benzodiazepine binding site, thereby advancing our understanding of GABA-A receptor function in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligands for the benzodiazepine binding site--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

Pharmacokinetics and metabolism of Ro 15-3890

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ro 15-3890

Authored by a Senior Application Scientist

This guide provides a detailed examination of the pharmacokinetic profile and metabolic fate of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings and their underlying rationale to offer a comprehensive understanding of this critical molecule.

Executive Summary: The Significance of a Metabolite

This compound is not a drug administered directly but is the principal, biologically inactive, acid metabolite of Flumazenil (Ro 15-1788). Flumazenil is a potent and specific antagonist of the central benzodiazepine receptor (BZR) used both clinically to reverse benzodiazepine-induced sedation and as the reference radioligand, [¹¹C]flumazenil, for Positron Emission Tomography (PET) studies of BZR density.[1]

Understanding the pharmacokinetics of this compound is paramount for two primary reasons:

-

Accurate PET Quantification: The rate at which [¹¹C]flumazenil is converted to its radiolabeled metabolite, [¹¹C]this compound, directly impacts the arterial input function used in kinetic models to quantify receptor binding in the brain.[2]

-

Drug Safety and Development: The characteristics of a major metabolite—its activity, distribution, and clearance—are fundamental to the overall safety and efficacy profile of the parent drug.

This guide delves into the biotransformation pathway leading to this compound, its distinct pharmacokinetic properties, the experimental methodologies used for its study, and the implications of these findings for neuroscience research and clinical pharmacology.

Metabolic Formation of this compound

The journey of this compound begins with the administration of its parent compound, Flumazenil. The metabolic process is a classic example of Phase I biotransformation.

The Primary Metabolic Pathway

Flumazenil is rapidly metabolized, primarily in the liver, through the hydrolysis of its ethyl ester group to form the corresponding carboxylic acid, this compound.[2] This conversion transforms the lipophilic parent drug, which readily crosses the blood-brain barrier, into a highly polar, hydrophilic metabolite. While other minor metabolites have been investigated, they are typically not observed at detectable concentrations in human plasma, establishing this compound as the definitive major metabolic product.[1][3]

References

Methodological & Application

Application Notes and Protocols for [11C]Ro 15-3890 in PET Imaging of Benzodiazepine Receptors

Introduction: The Significance of [11C]Ro 15-3890 in Benzodiazepine Receptor Research

[11C]this compound, the carboxylic acid metabolite of the renowned benzodiazepine receptor antagonist [11C]flumazenil (also known as [11C]Ro 15-1788), holds a unique position in the landscape of positron emission tomography (PET) neuroimaging. While its parent compound, [11C]flumazenil, is extensively used to quantify the density of γ-aminobutyric acid type A (GABA-A) receptors in the brain, the study of [11C]this compound itself is crucial for the accurate interpretation of these scans.[1][2][3] The metabolism of [11C]flumazenil to [11C]this compound is rapid in humans, and understanding the biodistribution and pharmacokinetic profile of this radiometabolite is paramount for robust kinetic modeling of the parent tracer.[3][4]

A critical characteristic of [11C]this compound is its hydrophilic nature, which significantly limits its passage across the blood-brain barrier (BBB) under normal physiological conditions.[1][5][6][7] This property is advantageous for [11C]flumazenil studies, as it implies that the PET signal measured in the brain predominantly represents the specific binding of the parent radioligand.[5] However, direct investigation of [11C]this compound through intravenous administration provides invaluable data for:

-

Validating the assumptions of kinetic models: By directly measuring the brain uptake of [11C]this compound, researchers can confirm that it does not contribute significantly to the brain's radioactivity signal during a [11C]flumazenil scan.

-

Investigating BBB integrity: In certain pathological conditions, where the BBB may be compromised, the brain penetration of [11C]this compound could be altered.

-

Whole-body dosimetry: Characterizing the biodistribution and clearance of [11C]this compound is essential for accurate radiation dosimetry calculations for both the metabolite and the parent tracer studies.[8]

-

Peripheral pharmacokinetics: Studying the formation and elimination of [11C]this compound provides insights into the metabolic pathways of flumazenil.[3]

This guide provides a comprehensive overview of the methodologies for the radiosynthesis, quality control, and PET imaging application of [11C]this compound, designed for researchers and professionals in the field of molecular imaging and drug development.

Radiosynthesis of [11C]this compound

The most common and practical approach for the synthesis of [11C]this compound is through the hydrolysis of its parent tracer, [11C]flumazenil.[9] This method leverages the well-established and efficient production of [11C]flumazenil.

Protocol 1: Synthesis via Hydrolysis of [11C]Flumazenil

This protocol is a two-step process that begins with the standard synthesis of [11C]flumazenil, followed by its basic hydrolysis.

Step 1: Production of [11C]Flumazenil

[11C]Flumazenil is typically synthesized by the N-alkylation of the desmethyl precursor (Ro 15-5528) with [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf).

-

Precursor: Desmethyl-flumazenil (Ro 15-5528)

-

Labeling Agent: [11C]CH3I or [11C]MeOTf

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent such as dimethylformamide (DMF) or acetone, often in the presence of a base like sodium hydroxide or a tetraalkylammonium hydroxide, at an elevated temperature (e.g., 80-100°C) for a short duration (1-5 minutes).[10][11]

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]flumazenil.

Step 2: Hydrolysis to [11C]this compound

-

Procedure: The collected HPLC fraction containing [11C]flumazenil is treated with a base, such as sodium hydroxide, to facilitate the hydrolysis of the ethyl ester to a carboxylic acid.[9]

-

Reaction Conditions: The hydrolysis is typically performed at an elevated temperature (e.g., 100°C) for a short period (5-10 minutes).

-

Purification and Formulation: The resulting [11C]this compound is then purified using a second semi-preparative HPLC run. The collected fraction is reformulated into a sterile, pyrogen-free, isotonic phosphate buffer solution at a physiological pH for intravenous injection.

Diagram: Radiosynthesis Workflow of [11C]this compound

Caption: Workflow for the synthesis of [11C]this compound.

Expected Radiochemical Yield and Specific Activity

| Parameter | Typical Value |

| Radiochemical Yield (EOB) | 15-60% (based on [11C]CO2) |

| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection |

| Synthesis Time | 40-50 minutes from end of bombardment |

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for human or animal administration.[12][13]

Diagram: Quality Control Protocol for [11C]this compound

Caption: Quality control workflow for [11C]this compound.

QC Protocol

-

Visual Inspection: The final product should be a clear, colorless solution, free of any visible particulate matter.

-

pH Determination: The pH of the final formulation should be within the physiological range, typically between 6.5 and 7.5.

-

Radiochemical Purity: This is determined by analytical HPLC. A small aliquot of the final product is injected into an HPLC system with a radioactivity detector. The percentage of radioactivity corresponding to the [11C]this compound peak should be greater than 95%.

-

Specific Activity: Calculated from the analytical HPLC data by relating the amount of radioactivity to the mass of the compound. High specific activity is crucial to minimize potential pharmacological effects.

-

Sterility and Endotoxins: The final product must be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. An aliquot should be tested for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test. Sterility testing is typically performed retrospectively due to the short half-life of Carbon-11.

PET Imaging Protocol

The following protocol outlines a general procedure for a human PET study designed to investigate the pharmacokinetics and biodistribution of [11C]this compound.

Subject Preparation

-

Informed Consent: All subjects must provide written informed consent according to institutional guidelines and regulatory requirements.

-

Fasting: Subjects should fast for at least 4-6 hours prior to the scan to ensure metabolic consistency.[3]

-

Medical History: A thorough medical history should be obtained, with particular attention to any conditions that might affect BBB integrity or drug metabolism.

-

Catheter Placement: Two intravenous catheters are typically placed: one for the injection of the radiotracer and another (often in the contralateral arm) for venous blood sampling if arterial sampling is not performed. For full quantitative analysis, an arterial line is required for obtaining the arterial input function.[14]

Radiotracer Administration and PET Scan Acquisition

-

Dosage: A typical intravenous bolus injection for an adult human is 185-370 MBq (5-10 mCi) of [11C]this compound. The exact dose should be justified and approved by the local radiation safety committee and institutional review board.

-

Transmission Scan: A low-dose CT scan or a transmission scan using a radioactive source is performed for attenuation correction of the PET data.

-

PET Scan Initiation: The dynamic PET scan is initiated simultaneously with the intravenous bolus injection of [11C]this compound.

-

Scan Duration: A dynamic scan of 60-90 minutes is typically sufficient to capture the distribution and clearance kinetics of the tracer.

-

Framing Scheme: A graded framing scheme is recommended, with shorter frames at the beginning to capture the rapid initial kinetics and longer frames later in the scan (e.g., 6 x 10s, 4 x 30s, 5 x 60s, and subsequent 5-minute frames).

Blood Sampling and Metabolite Analysis

-

Arterial Blood Sampling: If an arterial line is placed, frequent blood samples are drawn, especially in the first few minutes after injection, to accurately define the arterial input function.[5][6]

-